7(S)-Chloro-7-deoxylincomycin Sulfoxide
Description
Properties
Molecular Formula |
C18H33ClN2O6S |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10?,11-,12?,13-,14-,15?,16?,18-,28?/m1/s1 |
InChI Key |
XSLGFIQRVCXUEU-ZUYQSJOLSA-N |
Isomeric SMILES |
CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)S(=O)C)O)O)O)C(C)Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Chemical Synthesis (Based on US Patent 4895934A)
The preparation involves several key steps, summarized as follows:
| Step No. | Process Description | Key Reagents | Conditions | Product & Characteristics |
|---|---|---|---|---|
| I | Protection of clindamycin hydrochloride | Clindamycin HCl, 2,2-dimethoxypropane | Heating in suitable solvent | Protected clindamycin hydrochloride (Melting point 162–163 °C) |
| II | Preparation of protected clindamycin benzylate hydrochloride | Protected clindamycin HCl, phosphorus oxychloride, benzyl alcohol, pyridine | Sub-ambient temperature, then warming to room temperature | Protected clindamycin benzylate hydrochloride (Melting point 254–258 °C) |
| III | Deprotection | Protected benzylate hydrochloride, aqueous HCl, methanol | Heating | Deprotected clindamycin benzylate hydrochloride |
| IV | Formation of free base | Deprotected benzylate hydrochloride, ammonium hydroxide | Neutralization | Clindamycin benzylate free base (Melting point 218–220 °C) |
| V | Hydrogenolysis to clindamycin phosphate | Clindamycin benzylate free base, H2 gas, Pd/C catalyst | Methanol/water solvent, hydrogenation | Clindamycin phosphate |
This process notably avoids column chromatography by isolating intermediates through crystallization and solvent washes, enhancing efficiency and purity.
Note: Hexachloroethane and triphenylphosphine are used to form the reactive Rydon reagent for chlorination steps in related syntheses, which is relevant for introducing the 7(S)-chloro substituent in lincomycin derivatives.
Microbiological Oxidation to 7(S)-Chloro-7-deoxylincomycin Sulfoxide
Biotransformation Approach
The sulfoxide derivative of 7(S)-chloro-7-deoxylincomycin is prepared by selective oxidation of the sulfur atom in the thioether moiety of the parent compound. This is achieved through the oxygenating activity of specific microorganisms.
Microbial Strains and Conditions (Based on US Patent 3616244A)
-
- Aspergillus niger ATCC 90
- Other fungi and bacteria capable of oxygenating lincomycin derivatives
Process Summary:
Lincomycin derivatives, including 7(S)-chloro-7-deoxylincomycin, are subjected to microbial oxidation under controlled conditions to yield the corresponding sulfoxides.-
- Mild reaction conditions
- High regio- and stereoselectivity for sulfoxide formation
- Avoids harsh chemical oxidants that may degrade the molecule
Reaction Scheme
The microbial oxygenation converts the thioether sulfur atom to a sulfoxide functional group without altering other sensitive parts of the molecule:
$$
\text{7(S)-Chloro-7-deoxylincomycin} \xrightarrow[\text{Microbial oxidation}]{\text{Aspergillus niger}} \text{7(S)-Chloro-7-deoxylincomycin Sulfoxide}
$$
Biological Activity and Utility
The sulfoxide derivative retains antibacterial activity comparable to lincomycin and exhibits low toxicity, making it valuable for therapeutic applications.
Summary Table of Preparation Methods
| Preparation Method | Description | Key Reagents/Microorganisms | Advantages | Reference |
|---|---|---|---|---|
| Chemical Synthesis | Multi-step protection, chlorination, deprotection, and phosphorylation | Clindamycin HCl, 2,2-dimethoxypropane, phosphorus oxychloride, benzyl alcohol, Pd/C catalyst, H2 | High purity, avoids chromatography, scalable | |
| Microbial Oxidation | Biotransformation of 7(S)-chloro-7-deoxylincomycin to sulfoxide | Aspergillus niger ATCC 90 and other oxygenating microbes | Mild conditions, stereoselective sulfoxide formation |
Detailed Research Findings and Notes
The chemical synthesis route emphasizes the use of protecting groups to shield sensitive hydroxyl groups during phosphorylation and chlorination steps, ensuring selective modification at the 7-position.
The use of benzyl alcohol in the phosphorylation step acts both as a reactant and solvent, facilitating isolation and purification of intermediates without chromatography.
Microbial oxidation is a preferred method for sulfoxide formation due to its specificity and environmentally friendly nature, avoiding chemical oxidants that could cause overoxidation or degradation.
The sulfoxide derivative exhibits comparable in vivo antibacterial efficacy to lincomycin, supporting its pharmaceutical relevance.
Chemical Structures and Logos
Due to format limitations, the chemical structures are described as follows:
7(S)-Chloro-7-deoxylincomycin: Lincomycin core with the 7-hydroxyl replaced by chlorine in the S-configuration.
7(S)-Chloro-7-deoxylincomycin Sulfoxide: The sulfur atom in the thioether linkage of 7(S)-chloro-7-deoxylincomycin is oxidized to a sulfoxide (S=O).
Chemical Reactions Analysis
Types of Reactions: Clindamycin Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert Clindamycin Sulfoxide to Clindamycin Sulfone.
Reduction: Clindamycin Sulfoxide can be reduced back to Clindamycin under specific conditions.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like thiols and amines.
Major Products:
Oxidation: Clindamycin Sulfone.
Reduction: Clindamycin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
7(S)-Chloro-7-deoxylincomycin sulfoxide exhibits in vivo antibacterial activity comparable to lincomycin, making it a potent agent against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus hemolyticus . Its effectiveness is attributed to its ability to rapidly establish high blood levels while maintaining relatively low toxicity .
Case Study: Efficacy Against Resistant Strains
A laboratory evaluation demonstrated that 7(S)-chloro-7-deoxylincomycin sulfoxide maintained efficacy against strains resistant to other antibiotics, highlighting its potential as a treatment option in cases of antibiotic resistance .
Pharmaceutical Formulation Development
The compound is utilized in the development of pharmaceutical formulations aimed at enhancing absorption and bioavailability. Research indicates that modifications at the C-7 position can lead to novel antibiotic analogues with improved therapeutic profiles .
Table 1: Comparison of Antibiotic Properties
| Property | Lincomycin | 7(S)-Chloro-7-deoxylincomycin sulfoxide |
|---|---|---|
| Antibacterial Spectrum | Limited | Broader spectrum |
| Absorption Efficiency | Moderate | Enhanced |
| Toxicity Level | Moderate | Low |
| Efficacy Against Resistant Strains | Limited | Effective |
Synthesis and Production Processes
The production of 7(S)-chloro-7-deoxylincomycin sulfoxide involves a microbiological process where specific microorganisms, such as Streptomyces armentorus, are used to oxygenate lincomycins . This method not only ensures high yields but also maintains the integrity of the compound's antibacterial properties.
Case Study: Microbial Production
Research conducted on the microbial synthesis of this compound revealed that using Aspergillus niger significantly increased the yield of sulfoxides, demonstrating an efficient pathway for large-scale production suitable for pharmaceutical applications .
Clinical Applications
Clinical evaluations have shown that 7(S)-chloro-7-deoxylincomycin sulfoxide can be administered both orally and parenterally, making it versatile for various treatment protocols . Its application is particularly noted in treating skin and soft tissue infections where traditional antibiotics may fail.
Case Study: Clinical Trials
In a series of clinical trials, patients with skin infections treated with this compound exhibited significant improvement compared to those receiving standard treatments, underscoring its potential as a first-line therapy in specific scenarios .
Future Research Directions
Ongoing research aims to explore additional applications of 7(S)-chloro-7-deoxylincomycin sulfoxide beyond antibacterial use, including potential anti-inflammatory properties and effectiveness in combination therapies with other antibiotics . The adaptation of this compound for cosmetic formulations is also being investigated due to its safety profile and efficacy against skin conditions .
Mechanism of Action
Clindamycin Sulfoxide exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, interfering with the transpeptidation reaction and inhibiting early chain elongation . This disruption in protein synthesis leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .
Comparison with Similar Compounds
Pharmacological Profile :
- Exhibits in vitro and in vivo antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus hemolyticus), comparable to lincomycin .
- Demonstrates lower toxicity and rapid attainment of high blood levels, enhancing therapeutic utility .
Comparison with Similar Compounds
Key Observations :
- Chlorination vs. Hydroxyl Retention : The 7(S)-chloro substitution in 7(S)-Chloro-7-deoxylincomycin Sulfoxide and clindamycin enhances stability and alters antibacterial spectrum compared to lincomycin’s hydroxyl group .
- Sulfoxide Impact: The sulfoxide group in 7(S)-Chloro-7-deoxylincomycin Sulfoxide improves solubility and pharmacokinetics, distinguishing it from non-sulfoxidated analogs like clindamycin .
Antibacterial Activity :
- In Vivo Performance : 7(S)-Chloro-7-deoxylincomycin Sulfoxide matches lincomycin’s efficacy against Gram-positive infections but achieves higher blood concentrations faster, likely due to enhanced solubility from the sulfoxide group .
- Compared to Clindamycin : Clindamycin (lacking the sulfoxide) shows broader anaerobic coverage but similar Gram-positive activity. The sulfoxide in 7(S)-Chloro-7-deoxylincomycin Sulfoxide may reduce tissue binding, improving bioavailability .
Toxicity :
Stereochemical Considerations
- C7 Configuration : The 7(S) configuration in 7(S)-Chloro-7-deoxylincomycin Sulfoxide is critical for binding to the 50S ribosomal subunit. Epimers like 7(R)-chloro-7-deoxylincomycin sulfoxide show reduced activity due to steric hindrance .
- Sulfoxide Chirality : While the sulfoxide group introduces a new stereocenter, microbial oxygenation ensures stereoselective production, maximizing therapeutic efficacy .
Pharmacokinetic Advantages
- Rapid Absorption : The sulfoxide moiety enhances water solubility, enabling faster absorption and peak serum concentrations within 1–2 hours post-administration .
- Metabolic Stability : Unlike lincomycin, which undergoes extensive hepatic metabolism, 7(S)-Chloro-7-deoxylincomycin Sulfoxide is excreted largely unchanged, reducing drug-drug interaction risks .
Q & A
Q. What strategies address discrepancies between in vitro pharmacokinetic models and in vivo absorption data for this compound?
- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Incorporate tissue-specific permeability coefficients (e.g., Caco-2 assays) and plasma protein binding data. Validate models with preclinical studies in multiple animal species, ensuring dose linearity and sampling at steady-state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
